2-Amino-6,7-dihydroxybenzonorbornene

Dopamine receptor binding Conformational restriction Striatal homogenate assay

2-Amino-6,7-dihydroxybenzonorbornene (CAS 83541-82-6), also known as 2-DHBB or 6,7-D2HX, is a conformationally rigid, tricyclic catecholamine analog of dopamine. Its molecular formula is C11H13NO2 with a molecular weight of 191.23 Da, and it possesses three defined stereocenters and zero freely rotating bonds.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 83541-82-6
Cat. No. B1207740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,7-dihydroxybenzonorbornene
CAS83541-82-6
Synonyms2-amino-6,7-dihydroxybenzonorbornene
2-DHBB
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C2CC(C1C3=CC(=C(C=C23)O)O)N
InChIInChI=1S/C11H13NO2/c12-9-2-5-1-8(9)7-4-11(14)10(13)3-6(5)7/h3-5,8-9,13-14H,1-2,12H2/t5-,8-,9+/m0/s1
InChIKeyQPAZOFORCJMYGG-WLGLDCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6,7-dihydroxybenzonorbornene CAS 83541-82-6: Rigid Dopamine Analog Procurement & Selection Guide


2-Amino-6,7-dihydroxybenzonorbornene (CAS 83541-82-6), also known as 2-DHBB or 6,7-D2HX, is a conformationally rigid, tricyclic catecholamine analog of dopamine [1]. Its molecular formula is C11H13NO2 with a molecular weight of 191.23 Da, and it possesses three defined stereocenters and zero freely rotating bonds . The compound is typically supplied as a racemic mixture of the exo-isomer, which locks the ethylamine side chain in a fully extended (anti) conformation, making it an essential molecular probe for distinguishing the conformational requirements of catecholamine receptor subtypes and enzymes [1]. It is primarily utilized as a research tool in neuropharmacology, enzymology, and molecular modeling rather than as a therapeutic candidate.

Why 2-Amino-6,7-dihydroxybenzonorbornene Cannot Be Substituted with ADTN or Other In-Class Analogs


The benzonorbornene cage of 2-amino-6,7-dihydroxybenzonorbornene enforces a single, fully extended conformation of the ethylamine side chain, whereas closely related in-class analogs such as 2-amino-6,7-dihydroxytetrahydronaphthalene (ADTN) possess residual conformational flexibility (boat/half-chair ring interconversion and axial/equatorial amino group equilibration) [1]. Critically, this conformational rigidity produces a radically different pharmacological fingerprint: the benzonorbornene derivatives are completely inactive at dopamine D2 receptors up to 2000 nM, in stark contrast to ADTN which binds with low nanomolar affinity (IC50 3.1–6 nM) [1]. Simultaneously, the exo-isomer of the benzonorbornene acts as a direct alpha-2 adrenoceptor agonist in vivo, a property absent in ADTN [2]. Generic substitution of the flexible ADTN for the rigid benzonorbornene therefore confounds any experiment designed to isolate the conformational determinants of receptor or enzyme recognition.

Quantitative Differentiation Evidence for 2-Amino-6,7-dihydroxybenzonorbornene Against Closest Analogs


Complete Loss of Dopamine D2 Receptor Binding vs. ADTN (>600-fold shift in affinity)

Both exo- and endo-2-amino-6,7-dihydroxybenzonorbornene displayed no ability to displace [3H]dopamine, [3H]apomorphine, or [3H]spiperone from calf and rat striatal homogenates up to concentrations of 2000 nM. In the same assay system, racemic ADTN (2-amino-6,7-dihydroxytetrahydronaphthalene) showed IC50 values of 6 nM in calf striatum and 3.1 nM in rat striatum versus [3H]dopamine [1]. This represents a >600-fold difference in binding affinity driven exclusively by the conformational constraint introduced by the benzonorbornene bridge.

Dopamine receptor binding Conformational restriction Striatal homogenate assay

Stereospecific Alpha-2 Adrenoceptor Agonism: Exo vs. Endo Isomer Functional Selectivity

In pithed rat in vivo preparations, the exo-isomers of 2-amino-6,7-dihydroxybenzonorbornene acted as direct vasoconstrictor agonists and also inhibited the twitch response in transmurally stimulated guinea-pig ileum. The corresponding endo-isomers were completely inactive in both preparations [1]. Vasoconstrictor responses induced by the exo-series were selectively antagonized by the alpha-2 receptor antagonist rauwolscine but not by the alpha-1 antagonist prazosin or the dopamine antagonist alpha-flupenthixol, confirming alpha-2 receptor specificity [1]. The exo-isomers were less potent than the reference alpha-2 agonist TL99 but remained effective in reserpine-pretreated animals, demonstrating direct receptor activation [1].

Alpha-2 adrenoceptor Stereochemistry-activity relationship In vivo vasoconstriction

Norepinephrine N-Methyltransferase (NMT) Substrate Activity: Unique Among Rigid Dopamine Analogs

2-Amino-6,7-dihydroxybenzonorbornene hydrobromide (6,7-D2HX) was a substrate for norepinephrine N-methyltransferase (NMT), whereas the non-catechol parent 2-aminobenzonorbornene (2HX) showed inferior substrate activity. Critically, neither 6,7-ADTN (a dopamine analog in the 2-aminotetralin system) nor 6,7-DTHIQ (a dopamine analog in the tetrahydroisoquinoline system) demonstrated any substrate activity toward NMT [1]. Compounds 6,7-D2HX and 2HX displayed equivalent competitive inhibitory activity toward phenylethanolamine (PEA). The tricyclic conformationally defined analog of 6,7-ADTN was devoid of either substrate or inhibitory activity, highlighting the unique geometric requirements of the NMT active site that only the benzonorbornene scaffold satisfies [1].

Norepinephrine N-methyltransferase Enzyme substrate specificity Catechol orientation

Ten-Fold Superior [3H]ADTN Displacement Potency vs. All Other 2-Aminobenzonorbornene Derivatives

In a systematic radioligand binding comparison across a series of exo- and endo-2-aminobenzonorbornene derivatives, exo-2-amino-6,7-dihydroxybenzonorbornene (compound 11h) was ten times more potent in displacing [3H]ADTN than any of the other agents tested, which included the regioisomeric exo-5,6-dihydroxy (11f) and exo-7,8-dihydroxy (11g) derivatives, as well as the endo-6,7-dihydroxy isomer (14d) and N-methylated derivatives [1]. In the [3H]NPA assay, the three primary exo-amines (11f, 11g, 11h) had very similar displacing potencies, and the endo-isomer 14d was at least as potent [1]. The N-methyl and N,N-dimethyl derivatives were consistently less potent, and methoxy derivatives were inactive at 10^-6 M [1].

Radioligand binding Structure-activity relationship Dopamine receptor labeling

Behavioral-Biochemical Dissociation: Equipotent In Vivo but Biochemically Silent vs. ADTN

When injected intrastriatally in rats, exo-2-amino-6,7-dihydroxybenzonorbornene (exo-amine) and ADTN were equally potent in enhancing rotational behavior and sniffing intensity [1]. However, in parallel biochemical assessments, the exo-amine was completely inactive: it failed to inhibit [3H]-spiroperidol binding and did not stimulate adenylate cyclase activity, whereas ADTN was active in both biochemical assays [1]. This dissociation between behavioral efficacy and classical biochemical dopamine receptor activation is unique to the benzonorbornene scaffold and suggests the involvement of a non-classical dopaminergic mechanism or a distinct receptor population mediating the behavioral response.

Striatal behavior Dopaminomimetic activity Adenylate cyclase

Conformational Rigidity: Zero Freely Rotating Bonds Enforces Fully Extended Dopamine Conformation

The benzonorbornene scaffold of 2-amino-6,7-dihydroxybenzonorbornene possesses zero freely rotating bonds (ACD/Labs Percepta, v14.00), rendering it a completely rigid dopamine analog . In contrast, ADTN (2-amino-6,7-dihydroxytetrahydronaphthalene) retains conformational flexibility through boat/half-chair ring interconversion of the non-aromatic ring and axial/equatorial equilibration of the amino group [1]. The benzonorbornene uniquely constrains dopamine in the fully extended (trans-anti) conformation with the catechol ring twisted out of the plane of the ethylamine chain, a geometry that is not accessible to any other rigid dopamine analog class [1].

Conformational restriction Molecular modeling Pharmacophore mapping

Procurement-Driven Application Scenarios for 2-Amino-6,7-dihydroxybenzonorbornene in Research


Conformational Pharmacophore Mapping of Dopamine Receptor Subtypes

For laboratories mapping the conformational requirements of D1, D2, D3, D4, and D5 dopamine receptors, 2-amino-6,7-dihydroxybenzonorbornene serves as the definitive rigid probe of the fully extended (trans-anti) dopamine conformation. Because the compound is completely inactive at dopamine D2 receptors (IC50 >2000 nM vs. 3.1–6 nM for ADTN), it provides a critical negative control that, when used alongside ADTN and apomorphine, allows unambiguous assignment of which dopamine receptor subtypes require the trans-anti vs. alpha-rotameric conformations of the endogenous ligand [1]. The exo-isomer must be specified in procurement to ensure the amino group occupies the equatorial orientation characteristic of the trans-anti conformation [1].

Alpha-2 Adrenoceptor Subtype Pharmacology and Antagonist Screening

The exo-isomer of 2-amino-6,7-dihydroxybenzonorbornene is a validated alpha-2 adrenoceptor agonist that produces vasoconstriction in the pithed rat and inhibits twitch responses in the guinea-pig ileum, with responses selectively blocked by rauwolscine but not by prazosin or alpha-flupenthixol [1]. This selectivity profile makes it a valuable tool compound for screening novel alpha-2 receptor antagonists and for differentiating presynaptic vs. postsynaptic alpha-2 receptor pharmacology. Procurement must specify the exo-isomer, as the endo-isomer is completely inactive in both in vivo preparations [1]. The compound remains effective in reserpine-pretreated animals, confirming direct receptor agonism independent of endogenous catecholamine stores [1].

Norepinephrine N-Methyltransferase (NMT/PNMT) Substrate Specificity and Inhibitor Design

Among rigid dopamine analogs, only 2-amino-6,7-dihydroxybenzonorbornene (6,7-D2HX) demonstrates substrate activity toward norepinephrine N-methyltransferase, while 6,7-ADTN, 6,7-DTHIQ, and the non-catechol parent 2-aminobenzonorbornene (2HX) lack substrate activity entirely [1]. This unique property arises from the fully extended side chain conformation enforced by the benzonorbornene cage, which correctly orients the catechol group for interaction with the norepinephrine binding site of NMT [1]. It is the superior choice for structure-based design of PNMT inhibitors and for studies investigating the conformational prerequisites for N-methylation of catecholamine substrates [1].

Dissecting Non-Classical Dopaminergic Signaling from Classical D2 Receptor Cascades

The complete dissociation between behavioral efficacy and biochemical dopamine receptor activation exhibited by exo-2-amino-6,7-dihydroxybenzonorbornene makes it an essential tool for investigating non-classical dopaminergic signaling mechanisms. The compound produces rotational behavior and sniffing in rats with equal potency to ADTN, yet it is entirely inactive in [3H]-spiroperidol binding and adenylate cyclase stimulation assays [1]. This unique profile permits experimental designs that separate behavioral dopaminomimetic responses from classical D2 receptor-mediated second messenger cascades, addressing questions that cannot be resolved with ADTN, apomorphine, or any other dopamine agonist that activates both pathways simultaneously [1].

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